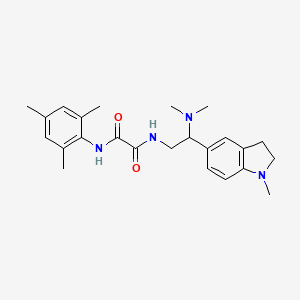
2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride (2-CPIE) is a chemical compound that has a wide variety of applications in scientific research. It is a highly versatile compound that is used in a variety of chemical reactions, and it has been studied extensively for its potential biological applications.
Applications De Recherche Scientifique
Synthesis and Characterization
A study by Li De-chen (2002) detailed the synthesis of N,N-Dimethyltryptamine derivatives, showcasing methodologies that could potentially apply to the synthesis of compounds like 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride. This research demonstrates the versatility of tryptamine derivatives in synthetic chemistry, which may offer insights into novel synthetic routes for related compounds (Li De-chen, 2002).
Antimicrobial and Anticancer Applications
Research on new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has indicated these compounds' potential as antiallergic agents, hinting at the broader pharmacological applications of indole derivatives, which may extend to compounds like 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride (Cecilia Menciu et al., 1999).
Molecular Docking and Biological Studies
A study on the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and the complexation of the products with CuII and CdII, along with docking studies, exemplifies the integration of computational and experimental methods in understanding the biological interactions of novel compounds. Such approaches could be valuable in exploring the biological activities of 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride derivatives (Z. Mardani et al., 2019).
Radioiodination and Imaging Applications
The synthesis and radioiodination of new dipeptide coupled with biologically active pyridine moiety research demonstrate the potential use of pyridine and indole derivatives in diagnostic imaging, providing a foundation for the development of radiolabeled compounds for medical imaging applications (H. M. Abdel-Bary et al., 2013).
Catalytic and Synthetic Applications
A study on catalytic enantioselective borane reduction of benzyl oximes, including the preparation of pyridin-3-yl-ethylamine derivatives, showcases the application of indole and pyridine derivatives in asymmetric synthesis, highlighting their utility as intermediates in the synthesis of chiral molecules (Kun Huang et al., 2010).
Propriétés
IUPAC Name |
2-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUCTLRRCHXKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)
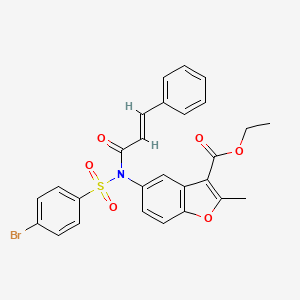
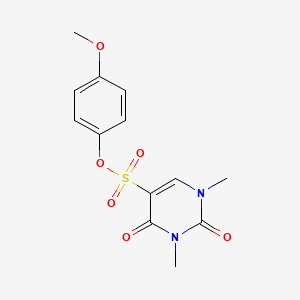
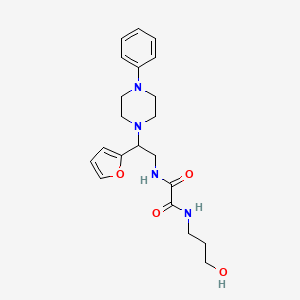

![3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)
![5-Bromo-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2610840.png)
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide](/img/structure/B2610841.png)
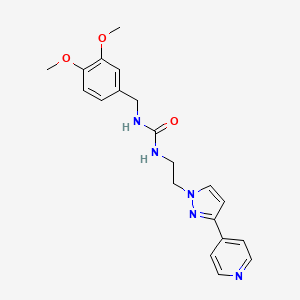
![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)
![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)
